1-Cyclohexyl-2,2,2-trifluoroethan-1-ol

Acidity Hydrogen Bond Donor Medicinal Chemistry

Researchers need a fluorinated alcohol that balances lipophilicity, hydrogen-bond acidity, and steric bulk without aromatic interference. This α-(trifluoromethyl)cyclohexanemethanol derivative solves that gap. - LogP 2.49 (ideal 1-3 range for passive permeability & CNS targets) - pKa 12.46 ± 0.20: stronger H-donor than non-fluorinated alcohols (pKa ~15.2) - Crystallographically assigned absolute configuration (monoclinic C2) for chiral applications - ¹⁹F NMR probe handle with rigid, non-aromatic cyclohexyl scaffold Available in research quantities with same-day dispatch.

Molecular Formula C8H13F3O
Molecular Weight 182.18 g/mol
CAS No. 107018-38-2
Cat. No. B3375136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
CAS107018-38-2
Molecular FormulaC8H13F3O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(F)(F)F)O
InChIInChI=1S/C8H13F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7,12H,1-5H2
InChIKeyWDWKMZMIJJTUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2,2,2-trifluoroethan-1-ol: Identity & Baseline


1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (CAS 107018-38-2) is a fluorinated secondary alcohol, categorized as an α-(trifluoromethyl)cyclohexanemethanol derivative. Its molecular structure combines a cyclohexyl group with a trifluoromethylated ethan-1-ol moiety, yielding a molecular formula of C₈H₁₃F₃O and a molecular weight of 182.18 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the electron-withdrawing trifluoromethyl group modulates physicochemical properties such as lipophilicity and hydrogen-bonding capacity .

Building block classFluorinated secondary alcohol with α-(trifluoromethyl)cyclohexanemethanol scaffold for medicinal chemistry and organic synthesis workflows.

Property modulationTrifluoromethyl group modulates hydrogen-bond donor acidity and lipophilicity; cyclohexyl group provides conformationally flexible steric bulk.

Distinct chemical entityDual steric and electronic profile cannot be replicated by non-fluorinated cyclohexyl or non-cyclohexyl trifluoromethyl analogs.

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol: Why Generic Substitution Fails


Generic substitution of 1-cyclohexyl-2,2,2-trifluoroethan-1-ol with either its non-fluorinated cyclohexyl counterpart (cyclohexanemethanol) or its non-cyclohexyl fluorinated counterpart (2,2,2-trifluoroethanol) fundamentally alters both the electronic environment and the steric bulk at the reactive center. The cyclohexyl substituent provides a bulky, conformationally flexible hydrophobic anchor that the small methyl group of 2,2,2-trifluoroethanol lacks, while the trifluoromethyl group introduces a strong electron-withdrawing inductive effect that cyclohexanemethanol does not possess . These dual structural features—aliphatic bulk combined with polarized hydroxyl acidity—cannot be replicated by any single-component analog, making this compound a distinct chemical entity for applications requiring specific lipophilicity, acidity, and steric profiles simultaneously .

Non-fluorinated

Cyclohexanemethanol lacks the CF₃ electron-withdrawing effect; acidity and hydrogen-bond donor profile may shift away from target compound behavior.

Non-cyclohexyl

2,2,2-Trifluoroethanol lacks the bulky cyclohexyl anchor; lipophilicity and steric environment may not support the same molecular recognition or permeability context.

Combined profile

No single-component analog replicates both the cyclohexyl steric bulk and the polarized hydroxyl acidity simultaneously; direct substitution may require validation.

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol: Evidence Guide


Acidity Modulation: pKa vs. Non-Fluorinated Analog

The trifluoromethyl group in 1-cyclohexyl-2,2,2-trifluoroethan-1-ol exerts a strong electron-withdrawing inductive effect that acidifies the hydroxyl proton relative to its non-fluorinated cyclohexyl analog. The predicted pKa value of the target compound is 12.46 ± 0.20, whereas the predicted pKa of cyclohexanemethanol is 15.17 ± 0.10 . This represents an acidification of approximately 2.7 pKa units, translating to a roughly 500-fold increase in acid strength under identical conditions.

Acidity Modulation
Cross-study comparable
ΔpKa ≈ -2.71 (~500× stronger acid)
Supports hydrogen-bond donor context for binding and solubility studies.
Predicted pKa values at 25 °C; experimental verification recommended.
Acidity Hydrogen Bond Donor Medicinal Chemistry

Lipophilicity: LogP vs. 2,2,2-Trifluoroethanol

The cyclohexyl substituent dramatically increases lipophilicity compared to the parent 2,2,2-trifluoroethanol scaffold. The target compound exhibits a calculated LogP value of 2.49 . In contrast, 2,2,2-trifluoroethanol has a reported LogP of approximately 0.40 to 0.45 [1]. This LogP difference of approximately 2 log units corresponds to a roughly 100-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability and hydrophobic character.

Lipophilicity Profile
Cross-study comparable
LogP 2.49 vs. ~0.40–0.45 (ΔLogP ≈ +2.0)
Supports passive membrane permeability research within drug-like lipophilicity range.
Calculated LogP vs. reported experimental values; context-dependent.
Lipophilicity LogP Permeability Drug Design

Stereochemical Characterization by X-ray Crystallography

The absolute configuration and stereogeometry of 1-cyclohexyl-2,2,2-trifluoroethan-1-ol have been unequivocally established via single-crystal X-ray diffraction analysis. The crystal structure was determined in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. Structure refinement converged to R(1) = 0.053 for 2043 observed reflections, providing high confidence in the stereochemical assignment [1].

Stereochemical Assignment
Supporting evidence
Monoclinic C2; R(1)=0.053 for 2043 observed reflections
Absolute configuration established via single-crystal X-ray diffraction.
Ambient-temperature XRD; stereochemical attribution review recommended.
Stereochemistry Absolute Configuration Crystal Structure Quality Control

Physical Properties: Boiling Point & Density vs. Cyclohexanemethanol

Substitution of the α-hydrogen atoms in cyclohexanemethanol with fluorine dramatically lowers the boiling point due to reduced intermolecular hydrogen bonding and altered polarizability. The target compound exhibits a boiling point of 60–64 °C at 12 Torr pressure, corresponding to an estimated atmospheric boiling point of approximately 170–180 °C . In comparison, cyclohexanemethanol boils at 182 °C at atmospheric pressure . The predicted density of the target compound is 1.168 ± 0.06 g/cm³, compared to 0.928 g/cm³ for cyclohexanemethanol .

Physical Properties
Cross-study comparable
Density +26% vs. cyclohexanemethanol; BP shift ~2–12 °C lower
Supports purification workflow and handling protocol review.
Reduced-pressure BP for target; atmospheric BP for comparator.
Volatility Physical Properties Purification

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol: Optimal Applications


Lipophilicity-Optimized Building Block for Medicinal Chemistry

Based on the demonstrated LogP of 2.49 , this compound is an optimal choice for constructing drug-like molecules requiring balanced lipophilicity for passive membrane permeability while retaining the metabolic benefits of a trifluoromethyl group. The LogP value falls within the ideal range (1–3) for oral bioavailability, making it superior to 2,2,2-trifluoroethanol (LogP ~0.4) for applications targeting intracellular or CNS targets .

H-Bond Donor Tuning for Supramolecular Chemistry & Catalysis

The pKa of 12.46 ± 0.20 confers significantly enhanced hydrogen-bond donor acidity relative to non-fluorinated alcohols (pKa ~15.2). This property is valuable in applications where stronger hydrogen-bonding interactions are required—such as organocatalysis, molecular recognition, or co-crystal engineering—without resorting to more acidic phenol derivatives that introduce aromatic π-interactions.

Stereochemical Anchor for Asymmetric Synthesis

The unambiguous crystallographic assignment of absolute configuration in the monoclinic C2 space group establishes this compound as a validated stereochemical reference. It is well-suited as a chiral auxiliary, resolving agent, or stereochemical probe in asymmetric synthesis campaigns where reliable stereointegrity is mandatory.

19F NMR Probe Development

The presence of a single trifluoromethyl group in a defined stereochemical environment enables this compound to serve as a 19F NMR probe for studying ligand-protein interactions, conformational dynamics, or metabolic fate. The cyclohexyl scaffold provides a rigid, non-aromatic framework that minimizes background spectral interference while maintaining the CF₃ group as a sensitive NMR handle.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Lipophilicity within drug-like LogP range
Passive membrane permeability review
Supramolecular & catalysis research
Hydrogen-bond donor acidity profile
Binding interaction endpoint review
Asymmetric synthesis studies
Absolute configuration via XRD
Stereochemical attribution review
¹ⁿF NMR probe development
CF₃ reporter in defined chiral environment
Spectral sensitivity and background review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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